

An In-depth Technical Guide to the Thermodynamic and Physical Properties of Cyclopentadecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopentadecanone*

Cat. No.: *B167302*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecanone, also known under trade names such as Exaltone®, is a macrocyclic ketone with a 15-membered carbon ring.^{[1][2]} It is a significant compound in the fragrance industry, prized for its strong, musky odor, and also serves as a valuable intermediate in organic synthesis.^{[1][3]} Understanding its thermodynamic and physical properties is crucial for its application in perfumery, for predicting its behavior in various chemical processes, and for assessing its potential role in drug development and biological systems. This guide provides a comprehensive overview of the key physicochemical data for **Cyclopentadecanone**, details the experimental protocols for their determination, and illustrates relevant experimental workflows.

Quantitative Data Summary

The physical and thermodynamic properties of **Cyclopentadecanone** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Cyclopentadecanone**

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₈ O	[1][4][5]
Molecular Weight	224.38 g/mol	[4][5][6]
CAS Number	502-72-7	[4][5][6]
Appearance	White to off-white crystalline solid or waxy substance.[1][3]	[1][3]
Odor	Powerful, sweet, musky, and animalic.[6][7]	[6][7]
Melting Point	63-65 °C	[4][6][8]
Boiling Point	120 °C @ 0.3 mmHg 338 °C @ 760 mmHg	[4][8][9]
Density	0.897 g/mL at 25 °C	[3][4][8]
Flash Point	> 93.33 °C	[6]
Refractive Index	1.4483 @ 102 °C	[9][10]

Table 2: Thermodynamic Properties of Cyclopentadecanone

Property	Value	Source(s)
Vapor Pressure	0.000099 mmHg @ 25 °C 0.009 Pa @ 40 °C	[4][6]
Heat of Combustion (ΔcH°solid)	-2249.6 ± 2.2 kcal/mol	[11]
Enthalpy of Sublimation (ΔsubH)	86.0 ± 0.6 kJ/mol @ 305 K	[12][13]
Enthalpy of Vaporization (ΔvapH°)	58.2 kJ/mol	[9]
Octanol/Water Partition Coefficient (logP)	5.564 - 5.84	[6][9]

Table 3: Solubility Profile of **Cyclopentadecanone**

Solvent	Solubility	Source(s)
Water	578 µg/L @ 20 °C (practically insoluble)	[1][4][14]
Ethanol	Soluble	[4][6][14]
Ether	Soluble	[1]
Chloroform	Soluble	[1]
Acetone	Soluble	[3]

Experimental Protocols

Detailed methodologies for determining the key thermodynamic and physical properties are outlined below. These protocols are generalized for organic compounds and are applicable to **Cyclopentadecanone**.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental property for assessing the purity of a crystalline solid.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of **Cyclopentadecanone**.[2]
- Procedure:
 - A small amount of finely powdered, dry **Cyclopentadecanone** is packed into a capillary tube to a height of 1-2 cm.[15]
 - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[2]
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

- The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[2]
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[5]
- The melting point range is reported as T1-T2. A narrow range (0.5-1.0°C) is indicative of high purity.[2]

Determination of Boiling Point (Distillation Method)

For determining the boiling point at a specific pressure, a distillation setup is commonly employed.

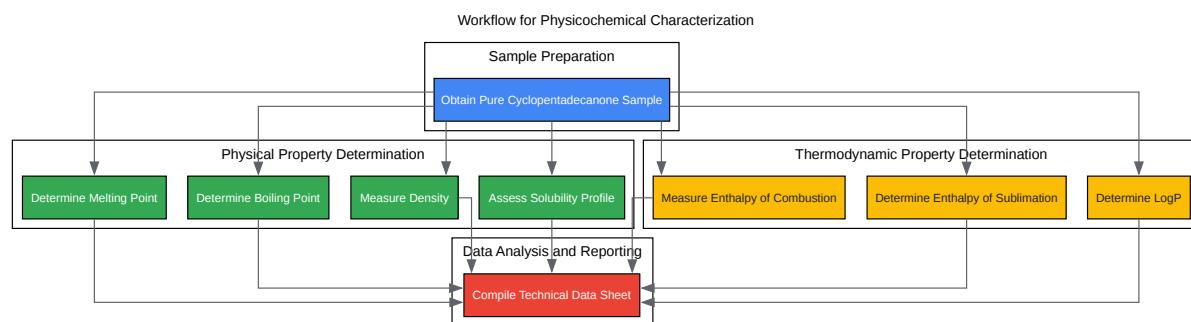
- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and a vacuum source for reduced pressure measurements.[10]
- Procedure:
 - A sample of **Cyclopentadecanone** is placed in the distillation flask.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid.[16]
 - The liquid is heated gently. For reduced pressure measurements, the system is evacuated to the desired pressure.
 - As the liquid boils, the vapor rises, condenses, and collects in the receiving flask.
 - The temperature is recorded when it becomes constant. This stable temperature is the boiling point at the given pressure.[10]

Determination of Enthalpy of Combustion (Bomb Calorimetry)

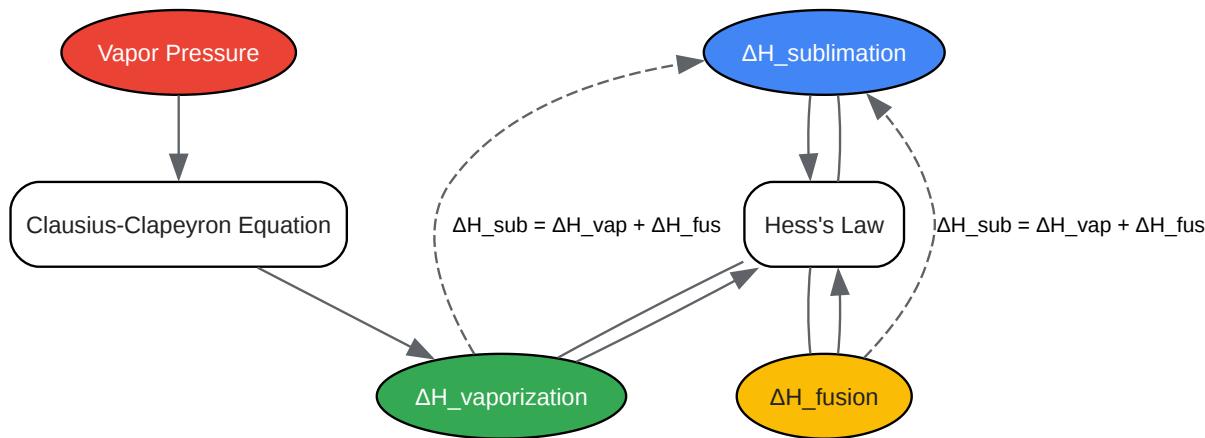
The enthalpy of combustion is determined by measuring the heat released during the complete combustion of the substance in a constant-volume system.

- Apparatus: Oxygen bomb calorimeter, benzoic acid (standard), sample press, ignition wire, and a precise thermometer.
- Procedure:
 - A pellet of a known mass of **Cyclopentadecanone** is prepared.
 - The pellet is placed in the sample holder inside the bomb, with an ignition wire in contact with it.
 - The bomb is sealed and pressurized with excess pure oxygen.
 - The bomb is submerged in a known volume of water in the calorimeter.
 - The initial temperature of the water is recorded.
 - The sample is ignited electrically, and the temperature of the water is monitored until it reaches a maximum.
 - The heat capacity of the calorimeter is determined by combusting a standard substance like benzoic acid.^[7]
 - The heat released by the combustion of **Cyclopentadecanone** is calculated using the formula $q = C_{\text{cal}} * \Delta T$, where C_{cal} is the heat capacity of the calorimeter and ΔT is the change in temperature.^[17] The enthalpy of combustion is then calculated per mole of the substance.^[17]

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)


The LogP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

- Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical balance, and a method for quantifying the concentration of **Cyclopentadecanone** (e.g., HPLC or GC).
- Procedure:


- 1-octanol and water are mutually saturated by shaking them together for 24 hours.[14]
- A known amount of **Cyclopentadecanone** is dissolved in the 1-octanol phase.
- The 1-octanol solution is mixed with the water phase in a separatory funnel at a known volume ratio.
- The mixture is shaken until equilibrium is reached.[14]
- The two phases are separated, by centrifugation if necessary to break up emulsions.[1]
- The concentration of **Cyclopentadecanone** in both the 1-octanol (C_o) and water (C_w) phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio $P = C_o / C_w$. The LogP is the base-10 logarithm of this value.[14]

Visualizations

The following diagrams illustrate logical workflows and relationships relevant to the study of **Cyclopentadecanone**'s properties.

Interrelation of Key Thermodynamic Properties

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. [scribd.com](https://www.scribd.com) [scribd.com]
- 6. [byjus.com](https://www.byjus.com) [byjus.com]
- 7. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 8. [athabascau.ca](https://www.athabascau.ca) [athabascau.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. [vernier.com](https://www.vernier.com) [vernier.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. janucc.nau.edu [janucc.nau.edu]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. [byjus.com](https://www.byjus.com) [byjus.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. alevelh2chemistry.com [alevelh2chemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic and Physical Properties of Cyclopentadecanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167302#thermodynamic-and-physical-properties-of-cyclopentadecanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com